molecular formula C15H23ClN2O2S B2838041 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953142-16-0

2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2838041
CAS RN: 953142-16-0
M. Wt: 330.87
InChI Key: UUOGATSNPMMFAB-UHFFFAOYSA-N
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Description

2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, also known as JNJ-40411813, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound belongs to the class of sulfonamide derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Herbicide Selectivity and Metabolism

Chlorsulfuron, a compound similar to 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, plays a significant role in agricultural science as a selective herbicide. It has been observed that certain cereal plants like wheat, oats, and barley can metabolize chlorsulfuron into an inactive product, thereby exhibiting tolerance to the herbicide. This metabolic process involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety (Sweetser, Schow, & Hutchison, 1982).

Herbicide Mode of Action

Another aspect of chlorsulfuron's application in scientific research is its mechanism of action as a herbicide. Studies have shown that chlorsulfuron inhibits plant cell division within hours of application, significantly reducing plant growth. This inhibition is not associated with changes in photosynthesis, respiration, or protein synthesis, indicating a specific target within the cellular division process (Ray, 1982).

DNA Binding and Anticancer Activity

Sulfonamide complexes, related to this compound, have shown potential in cancer research. These complexes can bind to DNA, influencing DNA cleavage and potentially inducing apoptosis in cancer cells. Their efficacy varies depending on their binding affinity to DNA and their capacity to inflict DNA damage (González-Álvarez et al., 2013).

Pharmaceutical Applications

In the pharmaceutical field, benzenesulfonamide derivatives have shown potential as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Their inhibitory effects have been investigated for potential therapeutic applications, such as treating glaucoma, epilepsy, obesity, and cancer (Gul et al., 2016).

Photochemical Decomposition

The photochemical behavior of sulfonamide compounds, including their decomposition in acidic aqueous solutions, has been studied. These findings are relevant to environmental sciences, particularly concerning the fate of pharmaceuticals and herbicides in aquatic systems (Zhou & Moore, 1994).

Soil Interaction and Degradation

Chlorsulfuron's interaction with soil, particularly its adsorption and degradation, is crucial for understanding its environmental impact. Factors like soil pH, moisture, and temperature significantly influence the degradation rate of chlorsulfuron in soil (Thirunarayanan, Zimdahl, & Smika, 1985).

properties

IUPAC Name

2-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S/c1-12(2)18-9-7-13(8-10-18)11-17-21(19,20)15-6-4-3-5-14(15)16/h3-6,12-13,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOGATSNPMMFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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